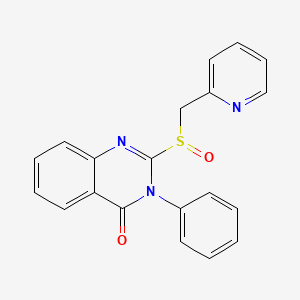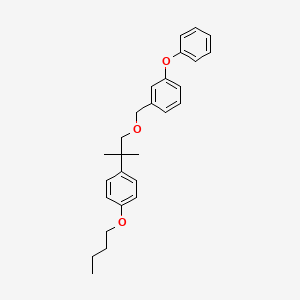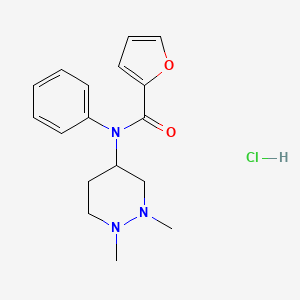
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a pyridazinyl ring, a phenyl group, and a furan ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyridazinyl ring, followed by the introduction of the phenyl group and the furan ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride can be compared with other similar compounds, such as N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride. These compounds share similar structural features but may differ in their specific chemical properties and applications.
Properties
CAS No. |
149750-17-4 |
|---|---|
Molecular Formula |
C17H22ClN3O2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-(1,2-dimethyldiazinan-4-yl)-N-phenylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O2.ClH/c1-18-11-10-15(13-19(18)2)20(14-7-4-3-5-8-14)17(21)16-9-6-12-22-16;/h3-9,12,15H,10-11,13H2,1-2H3;1H |
InChI Key |
GQDJMQZTXZJTJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


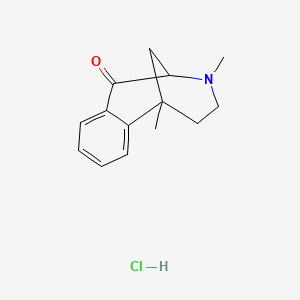
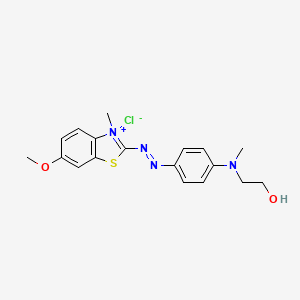
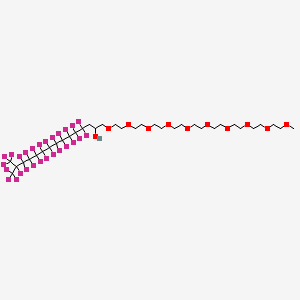
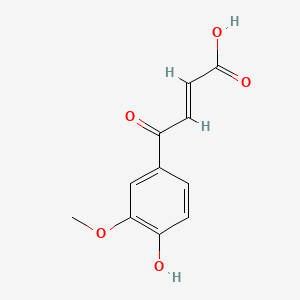
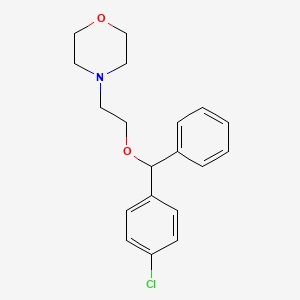

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)
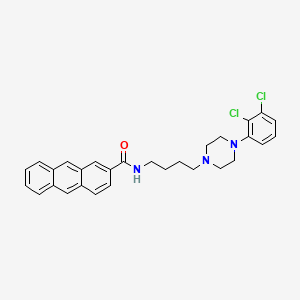

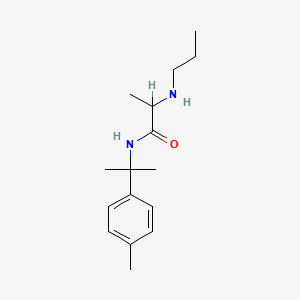
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
